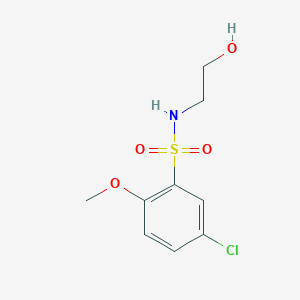
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide (EDMPS) is a chemical compound that has gained attention in scientific research due to its unique properties. This sulfonamide derivative has been synthesized using various methods, and its mechanism of action has been studied in detail. EDMPS has shown promising results in various biochemical and physiological experiments, making it a potential candidate for future research.
Mechanism of Action
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide works by inhibiting the activity of enzymes that play a crucial role in the growth and proliferation of cancer cells and bacteria. It also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide can increase the levels of acetylcholine, which can improve cognitive function.
Biochemical and physiological effects:
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Additionally, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potential candidate for cancer and bacterial research. However, one of the limitations of using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide is its low yield during synthesis, which can limit its availability for research purposes.
Future Directions
There are several future directions that can be explored using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide. One potential direction is its use in the development of new cancer treatments. Another direction is its use in the development of new antibacterial agents. Additionally, further research can be conducted to explore its potential use in the treatment of Alzheimer's disease.
Synthesis Methods
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide can be synthesized using different methods, including the reaction of N-phenylbenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 3,4-dimethylbenzoyl chloride. Another method involves the reaction of N-phenylbenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 3,4-dimethylbenzaldehyde. The yield of N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide using these methods ranges from 50% to 70%.
Scientific Research Applications
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential use in various scientific research fields. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its antibacterial properties, as it has shown to inhibit the growth of Staphylococcus aureus. Additionally, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the activity of acetylcholinesterase.
properties
Product Name |
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
|---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h5-12H,4H2,1-3H3 |
InChI Key |
OTBVZHBBPFHTRN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


